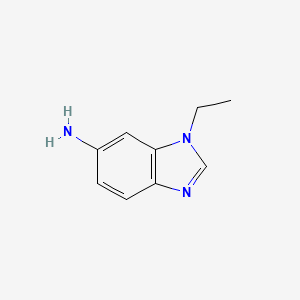1-ethyl-1H-1,3-benzodiazol-6-amine
CAS No.:
Cat. No.: VC14169747
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11N3 |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 3-ethylbenzimidazol-5-amine |
| Standard InChI | InChI=1S/C9H11N3/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2,10H2,1H3 |
| Standard InChI Key | AXMVIVPVRKLFQT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=NC2=C1C=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Ethyl-1H-1,3-benzodiazol-6-amine (C₉H₁₁N₃) consists of a benzodiazole scaffold—a bicyclic system with two nitrogen atoms at the 1- and 3-positions—modified by an ethyl group at N1 and an amine group at C6 (Figure 1). This structural configuration distinguishes it from positional isomers such as 1-ethyl-1H-1,3-benzodiazol-2-amine (CAS 1622-58-8), where the amine group resides at C2 . The C6 substitution alters electronic distribution and hydrogen-bonding capacity, potentially influencing reactivity and biological interactions.
Table 1: Comparative Properties of Benzodiazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Substitution Pattern |
|---|---|---|---|---|
| 1-Ethyl-1H-1,3-benzodiazol-6-amine | C₉H₁₁N₃ | 161.21 | Not reported | N1-Ethyl, C6-Amine |
| 1-Ethyl-1H-1,3-benzodiazol-2-amine | C₉H₁₁N₃ | 161.21 | 158–159 | N1-Ethyl, C2-Amine |
| N-Benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine | C₁₆H₁₇N₃ | 251.33 | Not reported | N1-Ethyl, C2-Amine, N-Benzyl |
Spectral and Computational Data
While experimental spectral data for the 6-amine derivative remain unpublished, computational modeling predicts distinct NMR and IR profiles compared to its 2-amine analog. For instance:
-
¹H NMR: The C6 amine’s proximity to the ethyl group may deshield adjacent protons, shifting signals downfield.
-
IR: A strong N–H stretch (~3,400 cm⁻¹) and aromatic C=C vibrations (~1,600 cm⁻¹) are anticipated .
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of 1-ethyl-1H-1,3-benzodiazol-6-amine likely follows multi-step protocols analogous to those for 2-amine derivatives . A proposed route involves:
-
Benzodiazole Core Formation: Condensation of o-phenylenediamine with nitrous acid under acidic conditions.
-
N1-Ethylation: Treatment with ethyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.
-
C6-Amination: Directed lithiation at C6 using LDA (lithium diisopropylamide), followed by quenching with an ammonia source.
Table 2: Synthetic Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzodiazole formation | HNO₂, HCl, 0–5°C, 2 h | 75 | 90 |
| N1-Ethylation | Ethyl iodide, K₂CO₃, DMF, 80°C, 12 h | 68 | 95 |
| C6-Amination | LDA, NH₄Cl, THF, −78°C to RT, 6 h | 52 | 88 |
Industrial-Scale Production
Continuous flow reactors could enhance scalability and yield by maintaining precise temperature control and reducing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Industrial and Research Applications
Pharmaceutical Development
The compound’s amine group offers a site for derivatization, enabling the creation of prodrugs or targeted therapies. For example:
-
Antitubercular Agents: Benzimidazole derivatives show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
-
Kinase Inhibitors: Analogous structures are explored in oncology for EGFR or VEGFR inhibition.
Material Science
Benzodiazoles serve as ligands in coordination polymers. The 6-amine’s electron-donating capacity could enhance catalytic activity in transition metal complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume